molecular formula C18H22N4O2 B6936539 N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazole-4-carboxamide

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazole-4-carboxamide

Cat. No.: B6936539
M. Wt: 326.4 g/mol
InChI Key: BSDWRFAKLAAPEF-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core, a pyrazole ring, and a carboxamide group, making it a versatile molecule in various chemical and biological studies.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-21-16-7-6-15(9-13(16)5-8-17(21)23)20-18(24)14-10-19-22(11-14)12(2)3/h6-7,9-12H,4-5,8H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDWRFAKLAAPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CN(N=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core is synthesized through a Friedländer synthesis, involving the condensation of the aniline with an aldehyde and a ketone under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction, where a hydrazine derivative reacts with a 1,3-diketone.

    Coupling Reaction: The quinoline and pyrazole intermediates are then coupled using a carboxylation reaction, typically involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to perform the multi-step synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially modifying the quinoline or pyrazole rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Modified quinoline or pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Compounds with new functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazole-4-carboxamide is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal research, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyrazole rings can bind to active sites, altering the function of the target molecules. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide
  • N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-propan-2-ylpyrazole-4-carboxamide stands out due to its specific substitution pattern on the quinoline and pyrazole rings. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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